molecular formula C13H13N B3053503 5-Methyl-2-phenylaniline CAS No. 54147-94-3

5-Methyl-2-phenylaniline

Cat. No. B3053503
CAS RN: 54147-94-3
M. Wt: 183.25 g/mol
InChI Key: QNWKYDCMXQSXQB-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylaniline is a chemical compound with the CAS Number: 54147-94-3 . It has a molecular weight of 183.25 and its IUPAC name is 4-methyl-[1,1’-biphenyl]-2-amine . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 5-Methyl-2-phenylaniline is C13H13N . The InChI Code is 1S/C13H13N/c1-10-7-8-12 (13 (14)9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 .


Physical And Chemical Properties Analysis

5-Methyl-2-phenylaniline is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.

Scientific Research Applications

DNA Interaction and Biological Activity

A study highlighted the interaction between certain platinum(II) complexes, which include derivatives of 1,10-phenanthroline (such as 5-Methyl-2-phenylaniline), and DNA. These complexes displayed varying cytotoxicities against the L1210 Murine leukemia cell line, suggesting potential applications in cancer research and therapy (Brodie, Collins, & Aldrich-Wright, 2004).

Structural and Spectral Investigations

Research focusing on pyrazole-4-carboxylic acid derivatives, including compounds related to 5-Methyl-2-phenylaniline, provided insights into the structure and spectral properties of these compounds. This work, integrating experimental and theoretical methods, contributes to understanding the molecular characteristics important for various scientific applications (Viveka et al., 2016).

Conversion to 5-Hydroxymethylcytosine in DNA

A study identified the role of the TET1 protein in converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) in mammalian DNA. This conversion is crucial in epigenetic regulation, which is a key aspect of developmental biology and cancer research (Tahiliani et al., 2009).

Metabolic Activation in Human Liver

A study explored the metabolic activation of N-hydroxy arylamines and heterocyclic amines, including derivatives of 5-Methyl-2-phenylaniline, by human liver sulfotransferases. This research aids in understanding how certain environmental and dietary compounds are metabolized in the human body, which is relevant for pharmacology and toxicology (Chou, Lang, & Kadlubar, 1995).

Methylation in Human Cancer Cell Lines

Investigations into human cancer cell lines revealed significant insights into DNA methylation patterns, including the role of 5-methylcytosine. Understanding these methylation environments is essential for the study of cancer and epigenetic therapies (Paz et al., 2003).

Synthesis and Electrochromic Properties

A study on the synthesis of various copolymers related to 5-Methyl-2-phenylaniline explored their electrochemical and spectroelectrochemical properties. Such research contributes to the development of materials for electrochromic devices, which have applications in display technologies (Hacioglu et al., 2014).

Presence in Purkinje Neurons

Research identified significant amounts of 5-hydroxymethylcytosine, related to 5-Methyl-2-phenylaniline, in the DNA of Purkinje neurons. This finding suggests a role in the epigenetic control of neuronal function, with implications for neuroscientific research (Kriaucionis & Heintz, 2009).

Safety and Hazards

The safety information for 5-Methyl-2-phenylaniline includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

5-methyl-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWKYDCMXQSXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502544
Record name 4-Methyl[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenylaniline

CAS RN

54147-94-3
Record name 4-Methyl[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 44 g (0.21 mol) of 2-nitro-4-methylbiphenyl prepared in Example 1 in 250 ml of ethanol was hydrogenated over 3.0 g of 5% palladium on carbon in a Parr shaker. The uptake of hydrogen stopped after 45 minutes, and the reaction mixture was filtered and concentrated to give 37 g (97%) of 2-amino-4-methylbiphenyl as a brown liquid. This material was distilled through a 15 cm Vigreaux column to give 33 g (87%) of pure 2-amino-4-methylbiphenyl as a colorless liquid, which turned brown on standing.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2.4 g of 3-nitro-4-phenyltoluene in 25 mL of methanol was hydrogenated at room temperature and 40 psi over 0.30 g of 5% Pd/C catalyst. The solution was filtered and the filtrate concentrated to give 1.98 g of product. EI-MS: calculated for C13H13N: 183; found 183.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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